N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
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Overview
Description
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is a chemical compound with the molecular formula C₁₈H₂₂ClN It is known for its unique structure, which includes a butenamine backbone substituted with dimethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride typically involves the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid catalysts like hydrochloric acid
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
Scientific Research Applications
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine
- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine acetate
- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine sulfate
Uniqueness
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.
Properties
CAS No. |
55011-89-7 |
---|---|
Molecular Formula |
C18H22ClN |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H |
InChI Key |
ZVTAYVQUGPGRAF-UHFFFAOYSA-N |
SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Canonical SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl |
55011-89-7 | |
Pictograms |
Acute Toxic |
Related CAS |
29869-90-7 (Parent) |
Synonyms |
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride; A 29 Lundbeck Hydrochloride; USP Citalopram Related Compound F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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